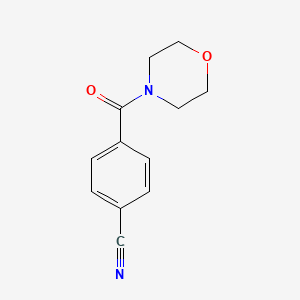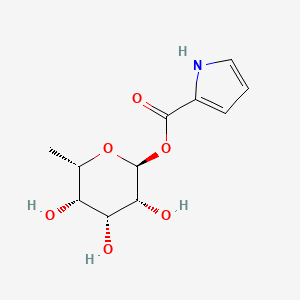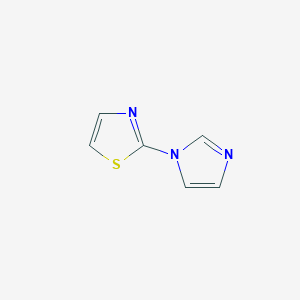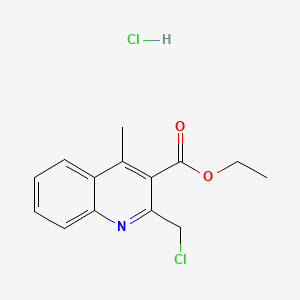
2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate
説明
2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate (2,5-DHP6AH) is a widely studied organic compound that has been used in a variety of scientific experiments and applications. It is a derivative of the pyrrolidine ring and is composed of six carbon atoms, two oxygen atoms, and one nitrogen atom. 2,5-DHP6AH is a white crystalline solid that is soluble in water and other organic solvents. It has been used in a variety of scientific research applications including drug delivery, enzyme catalysis, and biocatalysis.
科学的研究の応用
Synthesis of Heterobifunctional Coupling Agents
2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate plays a crucial role in the synthesis of heterobifunctional coupling agents, which are essential for chemoselective conjugation of proteins and enzymes. An efficient method for synthesizing these agents, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, has been developed, yielding products with over 99% purity, suitable for preparing other analogous coupling agents (Reddy et al., 2005).
Development of Hybrid Anticonvulsants
This compound is a key component in synthesizing hybrid anticonvulsant agents. These hybrids combine fragments of well-known antiepileptic drugs, displaying broad spectra of activity across various preclinical seizure models. Some compounds in this category have demonstrated high protection and better safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015), (Kamiński et al., 2015).
Labeling of Biopolymers
This compound has been used to synthesize amine-reactive derivatives for labeling biopolymers. It has been specifically utilized to label polyribocytidilic acid, exhibiting properties that make it suitable as a nucleic acid probe in various assays (Crovetto et al., 2008).
Extraction and Separation Studies
In studies focusing on the extraction and separation of certain elements, derivatives of this compound have shown efficiency and selectivity, particularly in the separation of Americium(III) from Europium(III) (Kolarik et al., 1999).
Monoclonal Antibody Production
A derivative of this compound has been identified to improve monoclonal antibody production in Chinese hamster ovary cell culture, highlighting its potential in enhancing the productivity and quality control of therapeutic monoclonal antibodies (Aki et al., 2021).
Cytotoxicity and ROS Generation in Cancer Research
Some derivatives containing this compound have shown considerable in vitro cytotoxicity against certain cancer cell lines, suggesting their potential application in cancer therapy (Novotortsev et al., 2021).
作用機序
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate is the antibody-drug conjugate (ADC) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .
Mode of Action
This compound acts as a click linker . A click linker is a type of chemical structure used to connect the antibody to the drug in ADCs . This compound facilitates the stable attachment of cytotoxic drugs to the antibodies, ensuring that the drug can be effectively delivered to the target cells .
Biochemical Pathways
The compound is involved in the biochemical pathway of antibody-drug conjugation . In this pathway, the compound serves as a linker that connects the antibody to the cytotoxic drug. The ADC then binds to specific antigens on the surface of cancer cells, leading to internalization of the ADC and release of the cytotoxic drug, which then induces cell death .
Result of Action
The result of the action of this compound is the formation of stable ADCs that can effectively deliver cytotoxic drugs to target cells . This leads to selective killing of target cells, while minimizing damage to healthy cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH level can affect the coupling efficiency of the compound with the antibody and drug . Additionally, the stability and efficacy of the ADC can be influenced by factors such as temperature and the presence of other biological molecules .
生化学分析
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds between biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules through its azido group, which participates in click chemistry reactions. The azido group of this compound reacts with alkyne groups in the presence of a copper catalyst to form triazole linkages, thereby facilitating the conjugation of drugs to antibodies . This interaction is essential for the development of targeted therapies, as it allows for the precise delivery of therapeutic agents to specific cells or tissues.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By enabling the conjugation of drugs to antibodies, this compound influences cell function by enhancing the targeted delivery of therapeutic agents. This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the use of this compound in ADCs can lead to the selective killing of cancer cells while sparing healthy cells, thereby reducing the side effects associated with traditional chemotherapy .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable covalent bonds with biomolecules through click chemistry reactions. The azido group of this compound reacts with alkyne groups in the presence of a copper catalyst to form triazole linkages. This reaction is highly specific and efficient, making it an ideal tool for the conjugation of drugs to antibodies. The resulting antibody-drug conjugates can then bind to specific antigens on the surface of target cells, leading to the internalization and subsequent release of the therapeutic agent within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is known to be stable under certain conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can maintain its activity over extended periods, making it a reliable tool for biochemical research . Degradation products may form over time, which could potentially impact its effectiveness in certain applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound can be effective at low doses, but higher doses may lead to toxic or adverse effects. For example, in animal models, the use of this compound in ADCs has been shown to result in dose-dependent toxicity, with higher doses leading to increased toxicity and adverse effects . It is important to carefully optimize the dosage to achieve the desired therapeutic effect while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its role as a click linker in ADCs. This compound interacts with enzymes and cofactors involved in the formation of triazole linkages, which are essential for the conjugation of drugs to antibodies. The metabolic pathways of this compound can also impact metabolic flux and metabolite levels, influencing the overall effectiveness of the resulting antibody-drug conjugates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness as a click linker. This compound is transported into cells through various transporters and binding proteins, which facilitate its localization and accumulation within specific cellular compartments. The distribution of this compound can impact its ability to form stable covalent bonds with biomolecules, thereby influencing the overall effectiveness of the resulting antibody-drug conjugates .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can impact its ability to interact with biomolecules and form stable covalent bonds, thereby influencing its overall effectiveness as a click linker in ADCs .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-azidohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c11-13-12-7-3-1-2-4-10(17)18-14-8(15)5-6-9(14)16/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWGCTQOFSJEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469149 | |
| Record name | 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866363-70-4 | |
| Record name | 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate enable the labeling of antibodies for immunofluorescence?
A1: this compound acts as a linker molecule. It contains two key functional groups:
Q2: What are the advantages of using click chemistry for immunofluorescence compared to traditional methods like NHS-FITC or NHS-rhodamine labeling?
A2: The click chemistry-based immunofluorescence method, employing this compound, offers several advantages over traditional NHS-ester based labeling:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)





![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)


